molecular formula C12H12N2O2S B5640859 1-(2,4-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

1-(2,4-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B5640859
M. Wt: 248.30 g/mol
InChI Key: XJYFURXFFISHJN-UHFFFAOYSA-N
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Description

The compound 1-(2,4-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione belongs to the 1,3-diazinane-4,6-dione family, characterized by a six-membered heterocyclic ring containing two nitrogen atoms and two ketone groups. The substitution of a 2,4-dimethylphenyl group at position 1 and a sulfanylidene (C=S) group at position 2 distinguishes it from related derivatives.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-7-3-4-9(8(2)5-7)14-11(16)6-10(15)13-12(14)17/h3-5H,6H2,1-2H3,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYFURXFFISHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)CC(=O)NC2=S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dimethylphenyl isocyanate with a suitable thiol reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The sulfanylidene group may play a crucial role in binding to these targets, while the diazinane-dione core can influence the overall stability and reactivity of the compound.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and similarities with analogous compounds:

Compound Name Substituents (Position) Key Features Reference
Target Compound : 1-(2,4-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione 1: 2,4-dimethylphenyl; 2: S Enhanced lipophilicity due to methyl groups; planar geometry favored -
1,3-Diethyl-2-sulfanylidene-5-(2,4,5-trimethoxybenzylidene)-1,3-diazinane-4,6-dione 1,3: ethyl; 5: trimethoxybenzylidene Dihedral angle of 1.41° between aromatic rings; extended conjugation
Primidone (5-ethyl-5-phenyl-1,3-diazinane-4,6-dione) 5: ethyl, phenyl Barbiturate core; lacks sulfanylidene group; anticonvulsant properties
1-(3,5-dimethylphenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione 1: 3,5-dimethylphenyl; 5: morpholinyl anilino Increased polarity from morpholine; potential for hydrogen bonding
1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione 1: 4-methoxyphenyl Electron-donating methoxy group; molecular weight = 250.28 g/mol
1-(4-chlorophenyl)-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione 1: 4-chlorophenyl; 5: ethyl Electron-withdrawing Cl substituent; molecular formula = C12H11ClN2O2S
Thialbarbitone (5-cyclohex-2-en-1-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione) 5: cyclohexenyl, propenyl Lipophilic substituents; solubility in water (1:5) and ethanol (1:5)

Electronic and Physicochemical Properties

  • Planarity and Conjugation : The trimethoxybenzylidene-substituted analog () exhibits near-planar geometry (dihedral angle = 1.41°), enhancing π-π stacking interactions. In contrast, bulkier substituents like 2,4-dimethylphenyl or 3,5-dimethylphenyl may introduce steric hindrance.
  • Solubility : The methoxy-substituted derivative () has moderate polarity (density = 1.44 g/cm³), while the chlorophenyl analog () likely has reduced aqueous solubility due to its hydrophobic Cl group.

Pharmacological Implications

  • Anticonvulsant Activity : Primidone (), a barbiturate derivative, lacks the sulfanylidene group but shares the diazinane-dione core. The target compound’s sulfur atom may alter metabolic stability or receptor affinity.
  • Toxicity Considerations : Chlorinated analogs () may pose higher toxicity risks due to the electronegative Cl atom, whereas methoxy groups () are generally more metabolically benign.

Biological Activity

1-(2,4-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a diazinane derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects, including antimicrobial and anticancer properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H12N2O2S
  • Molecular Weight : 252.30 g/mol

This compound features a diazinane ring with a sulfanylidene group and a dimethylphenyl substituent. The presence of sulfur and nitrogen in the structure is significant as these elements are often associated with biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance:

Microbial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated against several human cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells and inhibit cell proliferation. For example:

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)5.0Induction of apoptosis via caspase activation
MCF-7 (breast cancer)10.0Cell cycle arrest at G1 phase
A549 (lung cancer)15.0Inhibition of VEGFR signaling

These findings highlight the compound's potential as an anticancer agent by targeting specific pathways involved in tumor growth and survival.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways.
  • Receptor Modulation : It could interact with receptors such as VEGFR or PPAR-γ, influencing cell growth and differentiation.
  • Induction of Apoptosis : Through the activation of caspases and other apoptotic pathways, the compound promotes programmed cell death in cancer cells.

Case Studies

Recent studies have provided insights into the efficacy of this compound in preclinical models:

  • Study on Anticancer Efficacy :
    • Objective : To evaluate the anticancer effects on HeLa cells.
    • Results : The treatment led to a significant reduction in cell viability and increased apoptotic markers compared to untreated controls.
    • : This supports its potential use as an anticancer therapeutic agent.
  • Antimicrobial Evaluation :
    • Objective : To assess antimicrobial activity against clinical isolates.
    • Results : The compound exhibited varying degrees of inhibition against tested pathogens.
    • : Suggests further exploration for clinical applications in treating infections.

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